7-(Trifluoromethyl)chroman
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Overview
Description
7-(Trifluoromethyl)chroman is a chemical compound belonging to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. The presence of a trifluoromethyl group at the 7th position of the chroman structure imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-hydroxychroman with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a catalyst in the reaction of chroman derivatives with trifluoromethylating agents .
Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)chroman may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)chroman undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: NaOCH3, potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Chromanones, chromones.
Reduction: Dihydrochromans.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
7-(Trifluoromethyl)chroman has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)chroman involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
7-Methylchroman: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Ethylchroman: Contains an ethyl group at the 7th position.
7-Phenylchroman: Features a phenyl group at the 7th position.
Uniqueness: 7-(Trifluoromethyl)chroman is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects. These properties make it more versatile and effective in various applications compared to its analogs.
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6H,1-2,5H2 |
InChI Key |
BSPDTHIROHBHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)(F)F)OC1 |
Origin of Product |
United States |
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